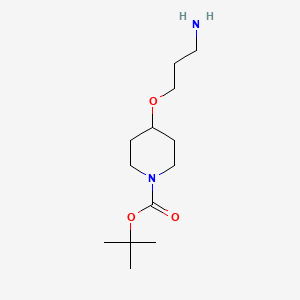

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate (CAS 771572-33-9) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 1-position and a 3-aminopropoxy substituent at the 4-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the 3-aminopropoxy side chain introduces a primary amine, enabling further functionalization via alkylation, acylation, or conjugation reactions. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules . Its purity, reported as 95% in commercial samples, underscores its utility in high-precision synthetic workflows .

Properties

IUPAC Name |

tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIWHMMPMLSJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminopropyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The amino group can participate in nucleophilic substitution, allowing for the formation of new compounds.

- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.

- Hydrolysis : The ester group can be hydrolyzed to produce the corresponding carboxylic acid under acidic or basic conditions.

Biology

In biological research, this compound is utilized to study molecular interactions and biological processes. Its ability to form hydrogen bonds and electrostatic interactions with biological molecules makes it valuable for:

- Modulating Enzyme Activity : It has been investigated for its role as an inhibitor of specific enzymes involved in inflammatory processes.

- Influencing Receptor Activity : The compound acts as a ligand, binding to receptors and modulating their functions .

Medicine

This compound holds promise in pharmaceutical development:

- Drug Development : It is involved in the synthesis of novel therapeutic agents targeting conditions like inflammation and pain modulation.

- Biological Activity Studies : Research indicates potential applications in treating neurological disorders through enzyme inhibition and receptor modulation .

NLRP3 Inflammasome Inhibition

A significant study demonstrated that derivatives of this compound could inhibit NLRP3-dependent interleukin-1 beta release in differentiated THP-1 cells. The results showed a concentration-dependent reduction in pyroptotic cell death, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the piperidine ring and side chains could enhance or diminish biological activity. Compounds retaining the piperidine structure with varied substituents exhibited different degrees of NLRP3 inhibition, highlighting the importance of structural optimization in drug development .

| Study Focus | Findings |

|---|---|

| NLRP3 Inflammasome Inhibition | Significant reduction in IL-1β release at optimal concentrations; potential anti-inflammatory properties |

| Enzyme Inhibition | Effective inhibition of enzymes involved in inflammatory pathways; promising therapeutic applications |

| Receptor Interaction Studies | Selective binding to specific receptors; modulation of receptor-mediated signaling pathways |

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to receptors and enzymes to modulate their activity .

Comparison with Similar Compounds

Key Observations:

- Polarity and Solubility: The 3-aminopropoxy group in the target compound increases hydrophilicity compared to ethoxy (460367-82-2) or isobutoxy (509147-80-2) derivatives. This enhances aqueous solubility, critical for biological applications .

- Reactivity : The primary amine in the target allows for nucleophilic reactions (e.g., amide bond formation), whereas ethoxy and isobutoxy analogs lack reactive handles, limiting their utility in downstream modifications .

Biological Activity

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, a compound with the CAS number 771572-33-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an aminopropoxy chain. The molecular formula is , and it possesses a molecular weight of 271.37 g/mol. Its structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been investigated for its role as an inhibitor of specific enzymes and receptors involved in inflammatory processes and pain modulation.

Inhibitory Activity

Research has indicated that compounds structurally related to this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. The NLRP3 inflammasome activation leads to the release of pro-inflammatory cytokines such as IL-1β, contributing to various inflammatory diseases .

Biological Activities

The compound has shown promise in several biological assays:

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound can significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties by modulating pain pathways, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- NLRP3 Inflammasome Inhibition : A study highlighted the synthesis of derivatives related to this compound, showing that they could effectively inhibit NLRP3-dependent IL-1β release in differentiated THP-1 cells. The results indicated a concentration-dependent response, with significant reductions in pyroptotic cell death observed at optimal concentrations .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine ring and side chains can enhance or diminish biological activity. For instance, compounds retaining the piperidine structure while varying substituents showed varying degrees of NLRP3 inhibition .

Data Table: Biological Activity Overview

Q & A

Q. What computational approaches predict reactivity or metabolic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- In Silico Metabolism : Use software like MetaSite to identify potential Phase I/II metabolites .

Data Contradiction Analysis

Q. How to address conflicting reports on toxicity and ecological impact?

- Methodological Answer :

- Tiered Testing : Perform Ames tests (bacterial mutagenicity) and zebrafish embryo assays as preliminary screens .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to infer hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.